molecular formula C14H14N4O3 B2461088 N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}-1,2-oxazole-5-carboxamide CAS No. 2379978-77-3

N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}-1,2-oxazole-5-carboxamide

Cat. No.: B2461088
CAS No.: 2379978-77-3
M. Wt: 286.291
InChI Key: ONCQASXVJNBFJN-UHFFFAOYSA-N
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Description

N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}-1,2-oxazole-5-carboxamide: is a complex organic compound with a unique structure that combines benzoxazole and oxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}-1,2-oxazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazole and oxazole precursors, followed by their coupling through a series of reactions. Common reagents used in these reactions include dimethylamine, carboxylic acids, and various catalysts to facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}-1,2-oxazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}-1,2-oxazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]benzamide
  • N-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]pyridine-2-carboxamide

Uniqueness

N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}-1,2-oxazole-5-carboxamide is unique due to its specific combination of benzoxazole and oxazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl]-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3/c1-18(2)8-11-10-7-9(3-4-12(10)21-17-11)16-14(19)13-5-6-15-20-13/h3-7H,8H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONCQASXVJNBFJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=NOC2=C1C=C(C=C2)NC(=O)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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